molecular formula C9H12O B13828645 1-(2-Methylcyclohexa-1,4-dien-1-yl)ethanone

1-(2-Methylcyclohexa-1,4-dien-1-yl)ethanone

Katalognummer: B13828645
Molekulargewicht: 136.19 g/mol
InChI-Schlüssel: NQJNSHRMJMMQBC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Methylcyclohexa-1,4-dien-1-yl)ethanone is an organic compound characterized by a cyclohexadiene ring substituted with a methyl group and an ethanone group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylcyclohexa-1,4-dien-1-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cyclohexa-1,4-dienes as starting materials, which undergo cyclization in the presence of catalysts such as boron trifluoride (BF3) or aluminum chloride (AlCl3). The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Methylcyclohexa-1,4-dien-1-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

1-(2-Methylcyclohexa-1,4-dien-1-yl)ethanone has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(2-Methylcyclohexa-1,4-dien-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-(2-Methylcyclohexa-1,4-dien-1-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and specialty chemicals .

Eigenschaften

Molekularformel

C9H12O

Molekulargewicht

136.19 g/mol

IUPAC-Name

1-(2-methylcyclohexa-1,4-dien-1-yl)ethanone

InChI

InChI=1S/C9H12O/c1-7-5-3-4-6-9(7)8(2)10/h3-4H,5-6H2,1-2H3

InChI-Schlüssel

NQJNSHRMJMMQBC-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(CC=CC1)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.